3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C8H8IN3. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the iodination of 2,7-dimethylpyrazolo[1,5-a]pyrimidine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds as follows:
Starting Material: 2,7-dimethylpyrazolo[1,5-a]pyrimidine
Reagents: Iodine (I2), Hydrogen Peroxide (H2O2) or Sodium Hypochlorite (NaOCl)
Conditions: Acidic medium, typically acetic acid (CH3COOH)
Product: this compound
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH2R), thiols (SHR), or alkoxides (OR) under basic conditions.
Coupling: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like 3-amino-2,7-dimethylpyrazolo[1,5-a]pyrimidine.
Coupling: Formation of biaryl or alkyne derivatives depending on the coupling partner.
Scientific Research Applications
3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of 3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with target proteins, influencing their activity. Additionally, the pyrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to fluorine, chlorine, or bromine. This property can enhance its binding affinity to biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
3-iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJZPECUVFTDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C(=NN12)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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